4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)-
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Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is a heterocyclic compound that features a fused imidazole and quinoline ring system. This compound is part of a broader class of imidazoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- typically involves the condensation of ketones and amidines. One-pot oxidative condensation of ketones and amidines using molecular oxygen as an oxidant is a common method. This reaction proceeds under basic conditions to yield tri-substituted imidazol-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies developed for the synthesis of imidazol-4-ones can be adapted for large-scale production. These methods often involve the use of readily available starting materials and straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions
Major Products Formed
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted imidazoquinolines
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of natural products and other heterocyclic compounds.
Biology: Investigated for its role in biological processes and as a potential therapeutic agent.
Medicine: Explored for its potential as a drug candidate due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biological pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
Imidazol-4-ones: Share a similar core structure but differ in the substitution pattern.
Quinazolin-4-ones: Another class of heterocycles with similar biological activities.
Imidazo[1,2-a]pyridines: Compounds with a fused imidazole and pyridine ring system
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-(2-oxopropyl)- is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings.
Properties
CAS No. |
134049-72-2 |
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Molecular Formula |
C17H19N3O2 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
5-butyl-3-(2-oxopropyl)imidazo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C17H19N3O2/c1-3-4-9-20-14-8-6-5-7-13(14)15-16(17(20)22)19(11-18-15)10-12(2)21/h5-8,11H,3-4,9-10H2,1-2H3 |
InChI Key |
VOZXIXLPADWIDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CC(=O)C |
Origin of Product |
United States |
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